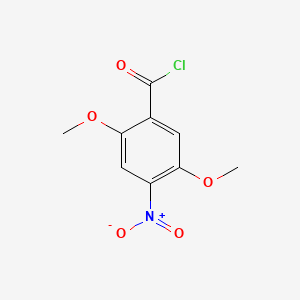
1-(4-Bromo-2,3-dichlorophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2,3-dichlorophenyl)guanidine is an organic compound with the molecular formula C7H6BrCl2N3 It is a derivative of guanidine, featuring a phenyl ring substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,3-dichlorophenyl)guanidine typically involves the guanylation of an appropriate amine with a guanylating agent. One common method is the reaction of 4-bromo-2,3-dichloroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate. The reaction is carried out in water under mild conditions, yielding the desired guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications.
化学反应分析
Types of Reactions
1-(4-Bromo-2,3-dichlorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The guanidine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(4-Bromo-2,3-dichlorophenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It is used in studies investigating the biological activity of guanidine derivatives and their interactions with biological targets.
作用机制
The mechanism of action of 1-(4-Bromo-2,3-dichlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The presence of bromine and chlorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
1-(2,3-Dichlorophenyl)guanidine: Similar structure but lacks the bromine atom.
1-(4-Chlorophenyl)guanidine: Contains only one chlorine atom on the phenyl ring.
1-(4-Bromo-phenyl)guanidine: Contains only the bromine atom on the phenyl ring.
Uniqueness
1-(4-Bromo-2,3-dichlorophenyl)guanidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
属性
分子式 |
C7H6BrCl2N3 |
|---|---|
分子量 |
282.95 g/mol |
IUPAC 名称 |
2-(4-bromo-2,3-dichlorophenyl)guanidine |
InChI |
InChI=1S/C7H6BrCl2N3/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H,(H4,11,12,13) |
InChI 键 |
XRWGRZRXIQQWJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N=C(N)N)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


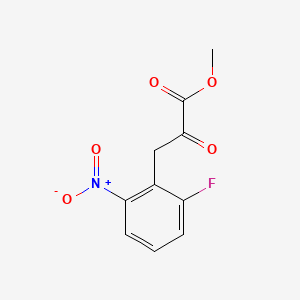
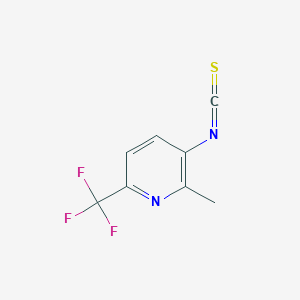
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
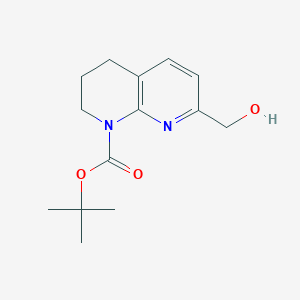
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)

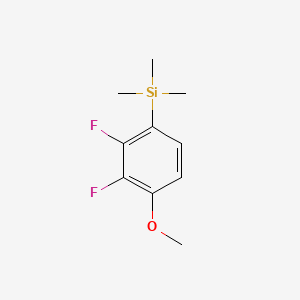
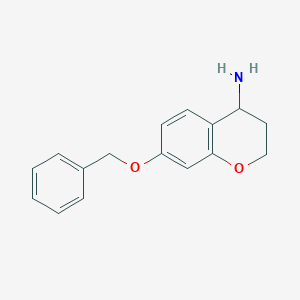
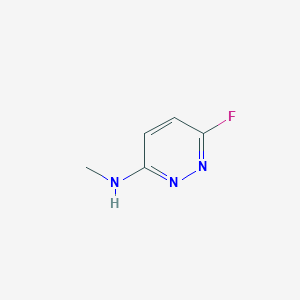

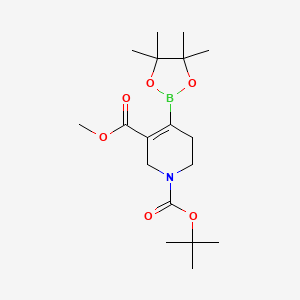
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
